Ethyl 1-(benzoyloxy)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethyl ester group attached to the piperidine ring, which is further substituted with a benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(benzoyloxy)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The benzoyloxy group is introduced through a subsequent reaction with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(benzoyloxy)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Another related compound with variations in the position and type of substituents on the piperidine ring.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl 1-benzoyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-10-16(11-9-13)20-15(18)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
CKPQTNSIIBLLGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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